1-Decanol-d2-2 1-Decanol-d2-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596462
InChI: InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D
SMILES:
Molecular Formula: C10H22O
Molecular Weight: 160.29 g/mol

1-Decanol-d2-2

CAS No.:

Cat. No.: VC16596462

Molecular Formula: C10H22O

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

1-Decanol-d2-2 -

Specification

Molecular Formula C10H22O
Molecular Weight 160.29 g/mol
IUPAC Name 9,10-dideuteriodecan-1-ol
Standard InChI InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D
Standard InChI Key MWKFXSUHUHTGQN-QDNHWIQGSA-N
Isomeric SMILES [2H]CC([2H])CCCCCCCCO
Canonical SMILES CCCCCCCCCCO

Introduction

Chemical Structure and Physicochemical Properties

1-Decanol-d2-2 is structurally characterized by a ten-carbon alkyl chain with a hydroxyl group at the first carbon and two deuterium atoms at the second carbon. This configuration alters its physical properties compared to non-deuterated 1-decanol, including slight increases in molecular weight and changes in vibrational modes detectable via spectroscopic methods. Key physicochemical parameters are summarized below:

Property1-Decanol-d2-2Non-Deuterated 1-Decanol
Molecular FormulaC10H20D2O\text{C}_{10}\text{H}_{20}\text{D}_{2}\text{O}C10H22O\text{C}_{10}\text{H}_{22}\text{O}
Molecular Weight (g/mol)160.30158.28
Boiling Point (°C)227.8 ± 3.0 229.1
Density (g/cm³)0.8 ± 0.1 0.829
Flash Point (°C)101.7 ± 4.6 108

The isotopic substitution reduces the compound’s density and slightly lowers its boiling point due to weaker intermolecular van der Waals forces compared to non-deuterated analogs . These properties make it particularly useful in solvent systems requiring precise control over phase separation and diffusion rates.

Synthesis and Production Methods

Deuterated alcohols like 1-decanol-d2-2 are typically synthesized via catalytic deuteration or isotopic exchange reactions. While specific protocols for this compound are proprietary, general approaches include:

Catalytic Hydrogenation with Deuterium Gas

Decanoic acid or its esters undergo hydrogenation in the presence of deuterium gas (D2\text{D}_2) and catalysts such as palladium on carbon. This method ensures selective deuteration at the β-position (second carbon) under high-pressure conditions.

Hydroformylation of Alkenes

The OXO process, involving hydroformylation of 1-decene with deuterium-enriched syngas (CO/D2\text{CO}/\text{D}_2), yields deuterated aldehydes. Subsequent hydrogenation produces 1-decanol-d2-2 with high isotopic purity.

Isotopic Exchange Reactions

Deuterium can be introduced via acid- or base-catalyzed exchange reactions, though this method is less common for long-chain alcohols due to competing side reactions.

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with advanced distillation techniques isolating the deuterated product.

Chemical Reactivity and Functional Transformations

The chemical behavior of 1-decanol-d2-2 mirrors that of non-deuterated 1-decanol but with kinetic isotope effects influencing reaction rates. Notable transformations include:

Oxidation to Decanoic Acid-d2

Oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) convert the alcohol to decanoic acid-d2, a reaction critical for producing deuterated surfactants:
C10H20D2OKMnO4,H+C9H17D2COOH\text{C}_{10}\text{H}_{20}\text{D}_{2}\text{O} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{C}_{9}\text{H}_{17}\text{D}_{2}\text{COOH}

Esterification Reactions

The hydroxyl group reacts with carboxylic acids to form esters, enabling the synthesis of deuterated plasticizers and lubricants. For example, reaction with acetic acid yields decyl acetate-d2:
C10H20D2O+CH3COOHC10H19D2OCOCH3+H2O\text{C}_{10}\text{H}_{20}\text{D}_{2}\text{O} + \text{CH}_3\text{COOH} \rightarrow \text{C}_{10}\text{H}_{19}\text{D}_{2}\text{OCOCH}_3 + \text{H}_2\text{O}

Nucleophilic Substitution

Treatment with thionyl chloride (SOCl2\text{SOCl}_2) produces decyl chloride-d2, a precursor for further functionalization:
C10H20D2O+SOCl2C10H19D2Cl+SO2+HCl\text{C}_{10}\text{H}_{20}\text{D}_{2}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_{19}\text{D}_{2}\text{Cl} + \text{SO}_2 + \text{HCl}

Biological and Pharmacological Significance

Deuterated fatty alcohols like 1-decanol-d2-2 serve as metabolic tracers in pharmacokinetic studies. Their deuterium labels allow researchers to track absorption, distribution, and excretion pathways without interference from endogenous compounds. Key applications include:

Membrane Dynamics Studies

Deuterium’s presence alters the compound’s hydrophobicity and hydrogen-bonding capacity, enabling NMR-based investigations into lipid bilayer fluidity and protein-lipid interactions.

Enzyme Kinetics Analysis

Isotopic labeling facilitates the study of enzyme specificity, particularly in alcohol dehydrogenases and cytochrome P450 systems, where deuterium substitution can slow metabolic rates (kinetic isotope effect).

Drug Delivery Systems

Deuterated alcohols enhance the stability of liposomal formulations, prolonging drug half-life in vivo.

Industrial and Research Applications

1-Decanol-d2-2’s versatility extends to multiple sectors:

NMR Spectroscopy

As an internal standard, it improves signal resolution in deuterated solvents, aiding structural elucidation of complex organic molecules .

Material Science

Deuterated surfactants derived from this compound stabilize emulsions in high-performance lubricants and coatings.

Biotechnology

Engineered microbial strains, such as Escherichia coli optimized for fatty alcohol production, could potentially incorporate deuterated precursors to synthesize labeled biofuels .

Comparative Analysis with Related Compounds

1-Decanol-d2-2’s properties are contextualized against similar deuterated and non-deuterated alcohols:

CompoundDeuterium PositionsMolecular WeightKey Application
1-Decanol-d2-2 C-2160.30NMR spectroscopy
1-Decanol-d21 Full deuteration179.41Metabolic tracing
Non-deuterated 1-Decanol None158.28Industrial surfactants

Full deuteration (e.g., 1-decanol-d21) offers enhanced isotopic contrast but complicates synthesis, whereas selective labeling (e.g., 1-decanol-d2-2) balances cost and utility .

Future Perspectives

Advances in biocatalysis and continuous-flow deuteration could lower production costs, expanding access to 1-decanol-d2-2 for academic and industrial labs. Additionally, its integration into quantum dot synthesis and drug delivery systems presents untapped opportunities for nanotechnology and precision medicine.

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